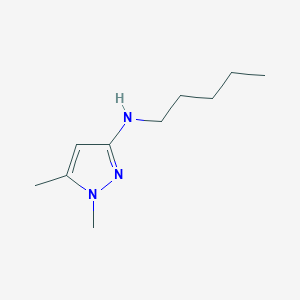
Pyrrolidine-3,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine-3,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is a core structure in many biologically and pharmacologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrrolidine-3,4-diamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with ammonia and hydrogen chloride under controlled conditions. The reaction typically requires a catalyst, such as cobalt or nickel oxide, and is carried out at elevated temperatures and pressures. The product is then purified through techniques such as distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors. The process involves the continuous reaction of pyrrolidine with ammonia and hydrogen chloride in the presence of a catalyst. The reaction mixture is then subjected to multistage purification and separation processes to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or diethyl ether.
Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-3,4-dione, while reduction can produce pyrrolidine-3,4-diamine .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine-3,4-diamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of pyrrolidine-3,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-3,4-diamine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Pyrrolidine-2,5-dione: A related compound with a different substitution pattern.
Proline: An amino acid with a pyrrolidine ring structure.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which distinguish it from other pyrrolidine derivatives .
Eigenschaften
Molekularformel |
C4H12ClN3 |
|---|---|
Molekulargewicht |
137.61 g/mol |
IUPAC-Name |
pyrrolidine-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2,5-6H2;1H |
InChI-Schlüssel |
ACWLNFKHOPHHMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733030.png)
![tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B11733047.png)
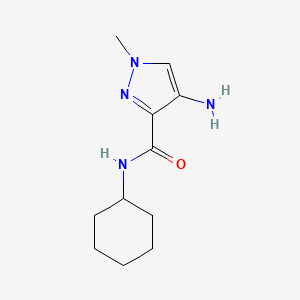
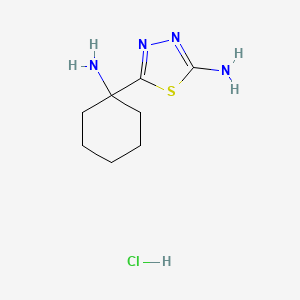
![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11733071.png)
![4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid](/img/structure/B11733075.png)
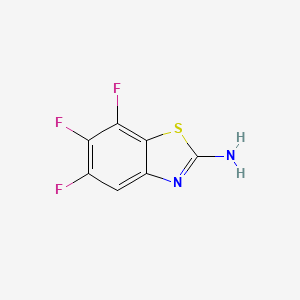
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733083.png)
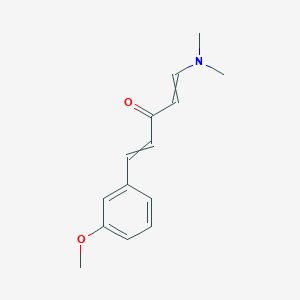
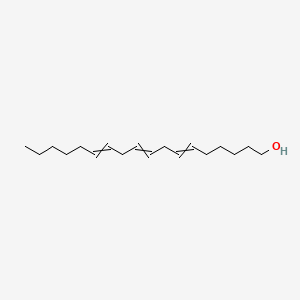
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733114.png)
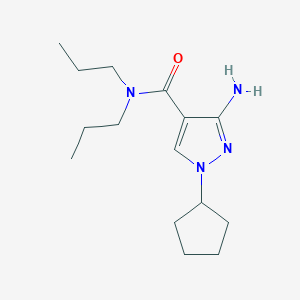
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)
